Cas no 2229107-75-7 (3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)

3-(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine is a specialized heterocyclic compound featuring a pyrazole-piperidine scaffold, which is of interest in medicinal chemistry and pharmaceutical research. The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the methyl substitution on the pyrazole ring may influence binding selectivity. The oxypiperidine linker offers conformational flexibility, making it a versatile intermediate for designing bioactive molecules. This compound is particularly valuable in the development of kinase inhibitors and GPCR-targeted therapeutics due to its balanced lipophilicity and structural modularity. Its well-defined synthetic route ensures reproducibility for research applications.
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine structure
2229107-75-7 structure
Product Name:3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine
CAS No:2229107-75-7
MF:C13H23N3O
MW:237.34122300148
CID:6083642
PubChem ID:165975001
Update Time:2025-11-06

3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine
    • 3-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxy]piperidine
    • 2229107-75-7
    • EN300-1731351
    • Inchi: 1S/C13H23N3O/c1-13(2,3)12-11(9-16(4)15-12)17-10-6-5-7-14-8-10/h9-10,14H,5-8H2,1-4H3
    • InChI Key: QAXLQRXEIVWGOT-UHFFFAOYSA-N
    • SMILES: O(C1=CN(C)N=C1C(C)(C)C)C1CNCCC1

Computed Properties

  • Exact Mass: 237.184112366g/mol
  • Monoisotopic Mass: 237.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 39.1Ų

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Additional information on 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine

Introduction to 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine (CAS No. 2229107-75-7)

3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine, identified by its Chemical Abstracts Service (CAS) number 2229107-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole and piperidine classes, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a methyl-substituted pyrazole ring, contribute to its unique chemical properties and make it a promising candidate for further investigation.

The 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine structure combines the pharmacophoric elements of both pyrazole and piperidine, which are known for their ability to modulate various biological pathways. Pyrazole derivatives, in particular, have been extensively studied for their roles in anti-inflammatory, antiviral, and anticancer applications. The tert-butyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, while the methyl-substituted pyrazole ring introduces additional functional sites for interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel small molecules that can interact with complex biological systems. The 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine compound has been explored in several preclinical studies due to its potential to serve as a scaffold for drug discovery. Its unique structural motif allows for modifications that can fine-tune its pharmacological properties, making it adaptable for various therapeutic purposes.

One of the most compelling aspects of this compound is its potential role in modulating neurotransmitter systems. Piperidine derivatives are often associated with central nervous system (CNS) activity, and the addition of a pyrazole moiety can further enhance specific interactions with neurotransmitter receptors. This makes 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine a candidate for investigating its effects on conditions such as depression, anxiety, and neurodegenerative disorders. Current research is focusing on elucidating its binding affinity and efficacy at various receptor sites, including serotonin and dopamine receptors.

The synthesis of 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group and the pyrazole ring necessitates careful selection of reagents and catalysts to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine and biological targets. These studies predict potential binding modes and help in designing analogs with enhanced potency or selectivity. The integration of experimental data with computational insights has accelerated the discovery process, making it possible to identify lead compounds more rapidly.

The pharmacokinetic properties of this compound are also under investigation. Factors such as solubility, metabolic stability, and distribution across biological barriers are critical determinants of its therapeutic potential. Preliminary studies suggest that the presence of the tert-butyl group may influence its metabolic pathways, potentially affecting its half-life and bioavailability. Further research is needed to optimize these properties for clinical applications.

In conclusion, 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yloxy)piperidine (CAS No. 222910775) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural composition positions it as a valuable scaffold for developing novel therapeutics targeting neurological and other diseases. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound is poised to play a crucial role in future drug development efforts.

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